molecular formula C12H9FN2O3 B6387835 2-Amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid CAS No. 1261906-72-2

2-Amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid

Cat. No.: B6387835
CAS No.: 1261906-72-2
M. Wt: 248.21 g/mol
InChI Key: SFWXIKYBSNYOGE-UHFFFAOYSA-N
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Description

2-Amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid is a complex organic compound that features a pyridine ring substituted with amino, fluoro, hydroxy, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring, followed by the introduction of the amino, fluoro, and hydroxy groups through various substitution reactions. The carboxylic acid group is often introduced via oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be formed through the oxidation of an aldehyde or alcohol precursor.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro and hydroxy groups can be introduced through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like fluoride ions (F⁻) and hydroxide ions (OH⁻) are used under basic conditions to introduce the fluoro and hydroxy groups.

Major Products

The major products formed from these reactions include the desired this compound, along with potential by-products depending on the reaction conditions and reagents used.

Scientific Research Applications

2-Amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and influencing biological pathways. The presence of the fluoro and hydroxy groups can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-fluoropyridine: Shares the pyridine ring and amino group but lacks the hydroxy and carboxylic acid groups.

    4-Fluoro-2-hydroxybenzoic acid: Contains the fluoro and hydroxy groups but lacks the pyridine ring and amino group.

Uniqueness

2-Amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid is unique due to the combination of functional groups it possesses, which can confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O3/c13-6-1-2-7(10(16)3-6)9-5-15-11(14)4-8(9)12(17)18/h1-5,16H,(H2,14,15)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWXIKYBSNYOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C2=CN=C(C=C2C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90687248
Record name 2-Amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261906-72-2
Record name 2-Amino-5-(4-fluoro-2-hydroxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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